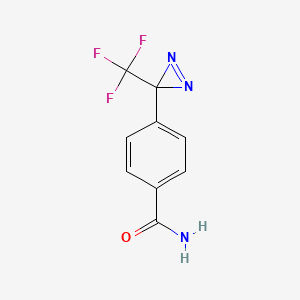
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide
Vue d'ensemble
Description
“4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide” is a fluorinated aromatic amide . It has the molecular formula C8H6F3NO .
Molecular Structure Analysis
The molecular structure of “4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide” can be viewed using Java or Javascript . It’s also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 254.2±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 40.2±0.3 cm3 .Applications De Recherche Scientifique
Photoaffinity Probes
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide has been studied for its potential in photoaffinity probes. Photolysis of related diazirine compounds in various solvents led to photoproducts indicative of singlet carbene intermediates, which are crucial for photoaffinity labeling in biological systems. However, the reversibility of photoinsertion processes in these systems poses limitations for obtaining primary sequence data (Platz et al., 1991).
Oligonucleotide Synthesis and Modification
This compound has been utilized in the synthesis of oligonucleotides. Specifically, it has been incorporated into oligodeoxyribonucleotides for photoaffinity modification of proteins and nucleic acids. Its presence in the oligonucleotide chain allows for the study of thermal stability and UV-induced cross-linking in DNA-protein complexes, making it a valuable tool in genetic and protein interaction studies (Agapkina et al., 2002).
Ribosome and RNA Studies
Research on the environment of 5S rRNA in the ribosome has used derivatives of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide. These derivatives helped identify contacts between 5S rRNA and 23S rRNA in Escherichia coli ribosomes, offering insights into the structure and function of 5S rRNA within the ribosome (Sergiev et al., 1998).
MicroRNA Target Identification
Diazirine-containing RNA photo-cross-linking probes, derived from this compound, have been applied in the identification of microRNA targets. These probes facilitate the study of RNA interactions and gene regulation by miRNAs, demonstrating their efficacy in biological research (Nakamoto & Ueno, 2014).
DNA/Protein Crosslinking
In DNA/protein crosslinking studies, a derivative of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide was synthesized and used to investigate DNA-protein interactions, providing valuable insights into the binding dynamics and structural relationships between DNA and proteins (Korshunova et al., 1999).
Safety And Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)8(14-15-8)6-3-1-5(2-4-6)7(13)16/h1-4H,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPHOBKSUXHPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)C2(N=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



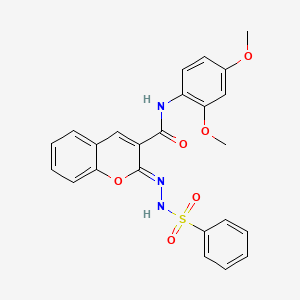
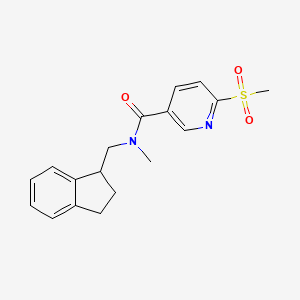
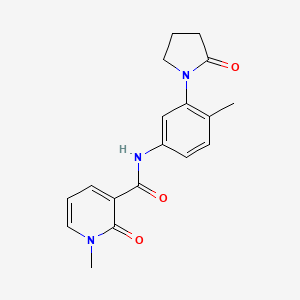
![{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine](/img/structure/B2887564.png)
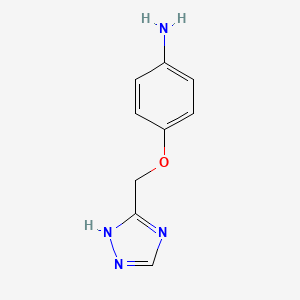
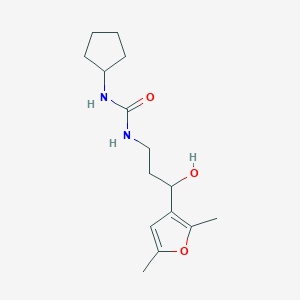
![ethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2887568.png)
![3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone](/img/structure/B2887574.png)

![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2887580.png)
![4-(3-fluorophenyl)-N-(2-furylmethyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2887581.png)
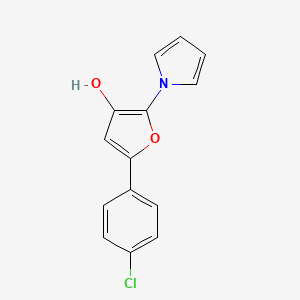
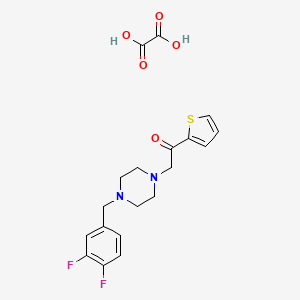
![7-methyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2887584.png)